molecular formula C9H17N B8687688 Bicyclo[3.3.1]nonan-3-amine

Bicyclo[3.3.1]nonan-3-amine

Cat. No.: B8687688
M. Wt: 139.24 g/mol
InChI Key: AOCFIANMCTVRCR-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-3-amine is a bicyclic amine with a rigid, fused ring structure that confers unique stereochemical and electronic properties. Its molecular formula is C₈H₁₄N₂, with an average mass of 138.22 g/mol . The compound features two bridgehead nitrogen atoms and exists in endo and exo isomeric forms, which are critical for its pharmacological and synthetic applications. It is a key intermediate in the synthesis of granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

bicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2

InChI Key

AOCFIANMCTVRCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)CC(C2)N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Bicyclo[3.3.1]nonan-3-amine serves as a valuable building block in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for the incorporation of various functional groups, enhancing its utility in synthetic chemistry.

Key Applications:

  • Building Block for Complex Molecules: The compound is used in synthesizing various derivatives, which can be further modified for specific applications in pharmaceuticals and agrochemicals.
  • Asymmetric Catalysis: this compound derivatives act as ligands in asymmetric catalysis, facilitating the formation of chiral compounds with high enantioselectivity.

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy, especially concerning its anticancer properties.

Biological Activity:

  • Anticancer Research: Several studies have identified derivatives of this compound as potential anticancer agents. For instance, one derivative was found to inhibit HIF-1α with an IC50 value of 3.0 μM in HeLa cells, indicating its potential role in cancer therapy .

Case Study:

  • A study on N-substituted derivatives revealed promising results regarding their receptor binding and anticancer activity, suggesting that structural modifications could enhance therapeutic efficacy.

Materials Science

In materials science, this compound is explored for its unique properties that can be harnessed in developing new materials.

Applications:

  • Ion Receptors: The compound has been utilized as an ion receptor, crucial for biological processes such as ion transport across cell membranes.
  • Molecular Tweezers: Its structural features enable it to function as molecular tweezers, which can selectively bind ions or small molecules, making it useful in sensor technology and drug delivery systems .

Data Table: Comparison of Bicyclo[3.3.1]nonan Derivatives

Compound NameStructural FeaturesApplications
Bicyclo[3.3.1]nonan-9-oneSimilar bicyclic framework but lacks amine functionalitySynthetic applications
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonaneContains additional nitrogen atomsVarying reactivity and biological activity
Bicyclo[2.2.2]octaneDifferent bicyclic structureUnique strain properties; materials science

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in bicyclo[3.3.1]nonan-3-amine participates in nucleophilic substitutions, particularly in the presence of electrophilic reagents:

  • Reaction with 1-fluoro-2,4-dinitrobenzene : Forms an ether derivative via nucleophilic aromatic substitution under mild conditions (acetonitrile, reflux, 75% yield). The product exhibits distinct 1H^1H-NMR signals at 5.84–7.32 ppm (phenyl) and 8.04–8.20 ppm (indan fragment) .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated derivatives. Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear amines .

Reaction Conditions Product Yield
Etherification1-Fluoro-2,4-DNB, reflux8-Fluoro-2,4-dioxaspiro derivative75%
N-AlkylationMethyl iodide, K2CO3\text{K}_2\text{CO}_3, DMFN-Methylthis compound62%

Oxidation and Reduction

The bridgehead amine and ketone groups (in derivatives) undergo redox transformations:

  • Oxidation : Treatment with KMnO4\text{KMnO}_4 oxidizes the amine to a nitro group, though yields are moderate (45–55%) due to competing side reactions.

  • Reduction : Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces imine intermediates to secondary amines with >90% selectivity .

Condensation and Cyclization

The amine acts as a nucleophile in condensation reactions:

  • With aldehydes : Forms Schiff bases under acidic conditions. For example, condensation with benzaldehyde yields a stable imine (λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm}) .

  • Heterocycle synthesis : Reacts with β-ketoesters via Mannich reactions to generate pyrrolidine-fused bicyclo[3.3.1]nonanes (65–70% yield) .

Transannular Reactions

The bicyclic scaffold facilitates unique transannular interactions:

  • Epoxide solvolysis : 2-Bicyclo[3.3.1]nonene oxide undergoes acid-catalyzed solvolysis to yield 7-bicyclo[3.3.1]nonen-exo-2-ol as the major product (54% in acetic acid) via Wagner-Meerwein rearrangements .

  • Base-induced eliminations : Treatment with tt-BuOK generates bridgehead alkenes through deprotonation at the 1-position (k=0.67×104s1k = 0.67 \times 10^{-4} \, \text{s}^{-1} in deuteriomethanol) .

Conformational Effects on Reactivity

The boat-chair (BC) and chair-chair (CC) conformers exhibit distinct reactivities:

  • BC conformers : Predominantly form syn-adducts in Diels-Alder reactions due to reduced steric hindrance (ΔG=67kcal/mol\Delta G^\ddagger = 6–7 \, \text{kcal/mol}) .

  • CC conformers : Favor anti-adducts in nucleophilic substitutions, driven by stereoelectronic alignment of the amine lone pair .

Conformer Energy (kcal/mol) Preferred Reaction
CC0 (reference)Anti-adduct formation
BC+6–7Syn-adduct formation
TT+12Not observed in major pathways

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal applications:

  • Anticancer agents : N-(3-Ethynylphenyl) derivatives inhibit tubulin polymerization (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}).

  • Antiviral compounds : 3,7-Diacetyl analogs disrupt viral capsid assembly via conformational locking .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Key Substituents Molecular Mass (g/mol) Key Applications/Properties
Bicyclo[3.3.1]nonan-3-amine C₈H₁₄N₂ None 138.22 Intermediate for granisetron
9-Methyl-9-azathis compound C₉H₁₈N₂ Methyl group on N9 154.26 Granisetron intermediate; chiral separation challenges
3,7-Diazabicyclo[3.3.1]nonan-9-ones C₇H₁₀N₂O Additional N at position 7; ketone 150.17 Antifungal, anti-inflammatory activities
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine C₁₁H₂₂N₂ Propyl group on N3 182.30 Potential CNS-targeting ligands
9,9-Difluorothis compound C₈H₁₂F₂N₂ Fluorine atoms on C9 190.19 Enhanced metabolic stability (preclinical)

Key Differences and Challenges

Stereochemical Complexity : The endo/exo isomerism in 9-methyl derivatives complicates synthesis and purification .

Biological Specificity : 3,7-Diazabicyclo derivatives exhibit broader antifungal activity compared to granisetron intermediates, which are receptor-specific .

Metabolic Stability: Fluorinated analogues (e.g., 9,9-difluoro) show improved stability over non-halogenated variants .

Preparation Methods

Reductive Amination of Bicyclo[3.3.1]nonan-3-one

Reductive amination is a widely used method to synthesize bicyclo[3.3.1]nonan-3-amine from its ketone precursor, bicyclo[3.3.1]nonan-3-one. The process involves the condensation of the ketone with ammonia or a primary amine, followed by reduction.

Reaction Conditions :

  • Reagents : Ammonia (NH₃) or ammonium acetate, sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent : Methanol or ethanol.

  • Temperature : Room temperature to 60°C.

Mechanism :

  • Formation of an imine intermediate via condensation of the ketone with ammonia.

  • Reduction of the imine to the amine using a borohydride reagent.

Yield : 60–75% .

Industrial Application :

  • Scalable under optimized conditions, with purification via crystallization .

Transannular Cyclization and Reduction

This method involves constructing the bicyclic framework through transannular cyclization, followed by functionalization to introduce the amine group.

Key Steps :

  • Cyclization : A chloroamine precursor undergoes intramolecular cyclization to form the bicyclo[3.3.1] framework.

  • Reduction : The bridgehead chloro group is reduced to an amine using catalytic hydrogenation or metal hydrides.

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation.

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.

  • Pressure : 1–3 atm H₂.

Yield : 50–65% .

Example :

  • Reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives with H₂/Pd-C yields the amine .

Mannich Reaction-Based Synthesis

The Mannich reaction enables the construction of the bicyclic core via a three-component reaction involving ketones, aldehydes, and amines.

Reaction Conditions :

  • Substrates : Cyclohexanone, formaldehyde, and ammonium acetate.

  • Catalyst : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions.

  • Solvent : Ethanol or water.

Mechanism :

  • Formation of a β-amino ketone intermediate.

  • Intramolecular cyclization to form the bicyclo[3.3.1] structure.

Yield : 55–70% .

Advantages :

  • Modular synthesis allows for functional group diversification at the 3-position .

Catalytic Hydrogenation of Nitro Derivatives

Nitro-substituted bicyclo[3.3.1]nonane precursors can be reduced to the corresponding amine using hydrogenation.

Reaction Conditions :

  • Catalyst : Ruthenium complexes (e.g., Ru/C) or platinum oxide (PtO₂).

  • Solvent : Methanol or ethyl acetate.

  • Pressure : 3–5 atm H₂.

Yield : 70–85% .

Industrial Relevance :

  • High yields and compatibility with continuous-flow systems make this method suitable for large-scale production .

Tandem Lactone Ring Opening and Amination

Although less common, this method involves the ring opening of bicyclic lactones followed by amination.

Reaction Conditions :

  • Reagents : DIBAL-H (diisobutylaluminum hydride) for lactone reduction, followed by NH₃.

  • Solvent : Dichloromethane or toluene.

  • Temperature : −78°C to room temperature.

Yield : 40–55% .

Limitations :

  • Lower yields compared to other methods due to side reactions .

Comparative Analysis of Preparation Methods

MethodKey Reagents/CatalystsYield (%)ScalabilityKey Advantages
Reductive AminationNaBH(OAc)₃, NH₃60–75HighSimple, one-pot reaction
Transannular CyclizationPd/C, H₂50–65ModerateDirect access to bicyclic framework
Mannich ReactionK₂CO₃, NH₄OAc55–70HighFunctional group versatility
Catalytic HydrogenationRu/C, H₂70–85HighHigh yields, industrial compatibility
Lactone Ring OpeningDIBAL-H, NH₃40–55LowUnique substrate applicability

Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Catalytic Hydrogenation : Preferred for high-throughput production due to robust yields and minimal byproducts .

  • Reductive Amination : Utilized for its simplicity and compatibility with automated systems .

Purification Methods :

  • Crystallization (methanol/water mixtures).

  • Column chromatography (laboratory-scale).

Emerging Methodologies

Recent advances include:

  • Organocatalytic Domino Reactions : Asymmetric synthesis using cinchona alkaloid-derived catalysts to achieve enantioselectivity (>90% ee) .

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining yields .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for bicyclo[3.3.1]nonan-3-amine derivatives?

  • Answer : Bicyclo[3.3.1]nonane scaffolds are synthesized via diverse routes, including:

  • Nitrile Oxide-Allene Cycloaddition : Forms tricyclic structures with high regioselectivity .
  • Phenyliodonium Diacetate (PIDA)-Mediated Phenol Oxidation : Generates multi-substituted bicyclo[3.3.1]nonane-diones under mild conditions .
  • Condensation Reactions : Dimethyl malonate and paraformaldehyde yield bicyclo[3.3.1]nonane-2,6-dione .
  • Modified Literature Procedures : Intermediates like (3-endo)-9-methyl-9-azathis compound are synthesized using established protocols with slight modifications (e.g., column chromatography purification) .

Q. How is stereochemical control achieved in bicyclo[3.3.1]nonane synthesis?

  • Answer : Stereoselectivity is influenced by reaction conditions and catalysts. For example:

  • The endo isomer of 9-methyl-9-azathis compound is preferentially formed due to steric hindrance during cyclization .
  • Conformational analysis (e.g., chair-chair vs. boat-chair conformations) impacts reactivity and product distribution .

Advanced Research Questions

Q. What strategies address contradictions in synthetic yields for bicyclo[3.3.1]nonane intermediates?

  • Answer : Discrepancies often arise from minor protocol variations. For reproducibility:

  • Optimize Purification : Use gradient elution in column chromatography (e.g., 5–10% methanol/DCM) to isolate pure intermediates, as demonstrated for adenosine receptor agonists .
  • Characterization : Validate intermediates via 1^1H NMR and mass spectrometry to confirm structural integrity .
  • Document Modifications : Report reaction parameters (e.g., stoichiometry, temperature) in detail, as seen in the synthesis of tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate .

Q. How can computational modeling predict the reactivity of bicyclo[3.3.1]nonane derivatives?

  • Answer :

  • Docking Studies : Evaluate binding affinities of bicyclo[3.3.1]nonane-based adenosine receptor agonists using subtype-selective receptor models .
  • DFT Calculations : Assess transition states in cycloaddition reactions to explain regioselectivity trends .
  • Conformational Analysis : Molecular dynamics simulations predict stable conformers (e.g., chair-chair vs. boat-chair) that influence biological activity .

Q. What analytical methods are critical for impurity profiling in pharmacological studies?

  • Answer :

  • HPLC-MS : Detect and quantify impurities like Granisetron-related derivatives (e.g., 9′-desmethyl Granisetron, endo-9-methyl-9-azathis compound) at trace levels .
  • Chiral Chromatography : Resolve enantiomers of bicyclo[3.3.1]nonane intermediates to ensure stereochemical purity .
  • Comparative Spectral Libraries : Cross-reference NMR and IR data with published standards to validate novel compounds .

Q. How is the anticancer potential of bicyclo[3.3.1]nonane derivatives evaluated?

  • Answer :

  • In Vitro Assays : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays .
  • Mechanistic Studies : Investigate apoptosis induction (e.g., caspase-3 activation) and cell cycle arrest via flow cytometry .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., heteroatom placement) with potency, as highlighted in studies on metallocycles and molecular tweezers .

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